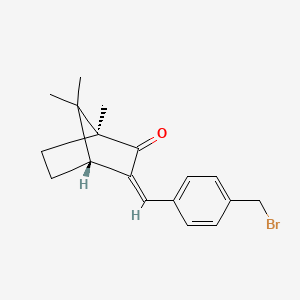
2-Trifluoromethyl-7-isopropoxyphenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trifluoromethyl-7-isopropoxyphenothiazine is a chemical compound with the molecular formula C16H14F3NOS and a molecular weight of 325.35 g/mol. It is an intermediate in the synthesis of 7-Hydroxy Fluphenazine, a metabolite of Fluphenazine. This compound is part of the phenothiazine family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-Trifluoromethyl-7-isopropoxyphenothiazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Trifluoromethyl-7-isopropoxyphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
2-Trifluoromethyl-7-isopropoxyphenothiazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its role in the development of antipsychotic and antiemetic drugs.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Trifluoromethyl-7-isopropoxyphenothiazine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to dopamine receptors, thereby modulating neurotransmitter activity in the brain. This interaction can lead to the inhibition of dopamine-mediated signaling pathways, which is crucial in the treatment of psychotic disorders .
Comparación Con Compuestos Similares
Similar Compounds
2-Trifluoromethylphenothiazine: Similar in structure but lacks the isopropoxy group.
7-Hydroxy Fluphenazine: A metabolite of Fluphenazine with similar pharmacological properties.
Triflupromazine: Another phenothiazine derivative with antipsychotic and antiemetic properties.
Uniqueness
2-Trifluoromethyl-7-isopropoxyphenothiazine is unique due to the presence of both trifluoromethyl and isopropoxy groups, which contribute to its distinct chemical and pharmacological properties. These functional groups enhance its stability and bioavailability, making it a valuable intermediate in the synthesis of various therapeutic agents.
Propiedades
Fórmula molecular |
C16H14F3NOS |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
7-propan-2-yloxy-2-(trifluoromethyl)-10H-phenothiazine |
InChI |
InChI=1S/C16H14F3NOS/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(16(17,18)19)7-13(14)20-12/h3-9,20H,1-2H3 |
Clave InChI |
YOWQODMBLUPGFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)




![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)



![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)


![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)

